2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone
Overview
Description
2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone is an organic compound with the molecular formula C14H10Br2O It is a brominated derivative of ethanone, featuring a biphenyl structure with bromine atoms attached to both the ethanone and biphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone can be achieved through several methods. One common approach involves the bromination of 1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone involves its interaction with molecular targets through its bromine atoms and carbonyl group. The bromine atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure with a methoxy group instead of a biphenyl moiety.
2-Bromo-1-(4-methylphenyl)ethanone: Features a methyl group instead of a biphenyl moiety.
2-Bromo-1-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of a biphenyl moiety.
Uniqueness
2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone is unique due to its biphenyl structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and properties.
Properties
IUPAC Name |
2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUAWTIXPZEHRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390918 | |
Record name | 2-bromo-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94512-73-9 | |
Record name | 2-bromo-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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